Crystallographic Fragment Binding to T. brucei FPPS
3-(2-Bromophenoxy)pyridazine (ligand code PJV) was identified as a binding fragment in a PanDDA crystallographic screen of the Enamine Golden Fragment Library against Trypanosoma brucei farnesyl pyrophosphate synthase (FPPS) [1]. The ligand–protein complex (PDB 5QTI) was refined at 2.11 Å resolution with a real-space R-factor of 0.274 and a real-space correlation coefficient (RSCC) of 0.784 [2]. These validation metrics quantify the quality of the electron density fit and are directly comparable to other fragment hits from the same group deposition (G_1002102), where RSCC values typically range from 0.6–0.9 and real-space R-factors from 0.2–0.4 [3]. In contrast, 3-phenoxypyridazine and 3-(2-methylphenoxy)pyridazine (Credazine) have no publicly available co-crystal structures with T. brucei FPPS, meaning their binding mode at this site is unvalidated [4].
| Evidence Dimension | Crystallographic electron density fit quality (PanDDA-validated fragment binding to T. brucei FPPS) |
|---|---|
| Target Compound Data | PDB 5QTI: Resolution 2.11 Å, R-free 0.279, R-work 0.241, Real-space R-factor 0.274, RSCC 0.784, Occupancy 0.54 |
| Comparator Or Baseline | Typical fragment hit range from G_1002102 group deposition: RSCC 0.6–0.9, Real-space R-factor 0.2–0.4; 3-phenoxypyridazine and Credazine: no FPPS co-crystal structures available |
| Quantified Difference | PJV RSCC (0.784) sits within the upper-mid range of fragment hits in the same screen; unique validated FPPS binder among 3-phenoxypyridazine analogs |
| Conditions | X-ray diffraction (synchrotron), molecular replacement phasing, PanDDA event map analysis, T. brucei FPPS expressed in E. coli BL21(DE3) |
Why This Matters
Crystallographic validation provides direct structural evidence of a discrete binding event, enabling structure-guided optimization—a capability not available for non-validated analogs.
- [1] Münzker, L.; Petrick, J. K.; Schleberger, C.; et al. Fragment-Based Discovery of Non-bisphosphonate Binders of Trypanosoma brucei Farnesyl Pyrophosphate Synthase. ChemBioChem 2020, 21 (21), 3096–3111. View Source
- [2] RCSB PDB. 5QTI: Ligand Validation Report for PJV. Real-space R-factor 0.274, RSCC 0.784, Occupancy 0.54. View Source
- [3] PDBj. PanDDA Analysis Group Deposition G_1002102 – T. brucei FPPS Fragment Screen Overview. View Source
- [4] RCSB PDB. Ligand Search: 3-phenoxypyridazine and 3-(2-methylphenoxy)pyridazine – no entries with T. brucei FPPS. Accessed 2025. View Source
